

Application Notes and Protocols for JNJ-47965567 Administration in Animal Studies

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Compound of Interest

Compound Name: JNJ-47965567

Cat. No.: B15586329

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of **JNJ-47965567**, a potent and selective P2X7 receptor antagonist, in animal studies. The information compiled is based on publicly available preclinical research data.

Overview of JNJ-47965567

JNJ-47965567 is a centrally permeable P2X7 receptor antagonist that has been investigated for its potential therapeutic effects in models of neuroinflammation, neuropathic pain, and neurodegenerative diseases.^{[1][2]} As a non-competitive antagonist of the P2X7 receptor, it blocks the ATP-gated ion channel, thereby inhibiting downstream inflammatory signaling pathways, such as the release of interleukin-1 β (IL-1 β).^{[1][3]}

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of **JNJ-47965567** in rodent models.

Table 1: Intraperitoneal (i.p.) Administration of **JNJ-47965567** in Mice

Parameter	Value	Animal Model	Vehicle	Reference
Dosage	30 mg/kg	SOD1G93A Mice	2-(hydroxypropyl)-beta-cyclodextrin	[1][4]
Frequency	Three times a week	SOD1G93A Mice	2-(hydroxypropyl)-beta-cyclodextrin	[1]
Dosage	30 mg/kg	SOD1G93A Mice	30% SBE- β -cyclodextrin	[3][5][6]
Frequency	Four times a week	SOD1G93A Mice	30% SBE- β -cyclodextrin	[3][5][6]
Dosage	30 mg/kg	C57Bl/6J Mice	Not Specified	[7]

Table 2: Subcutaneous (s.c.) Administration of **JNJ-47965567** in Rats

Parameter	Value	Animal Model	Vehicle	Reference
Dosage	30 mg/kg	Sprague Dawley Rats	30% sulfobutylether beta-cyclodextrin	[8]
Dosage	30 or 100 mg/kg	Sprague Dawley Rats	Not Specified	[8]

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Administration in Mice

This protocol is based on studies investigating the effect of **JNJ-47965567** in a mouse model of amyotrophic lateral sclerosis (ALS).[1][3][5]

Materials:

- **JNJ-47965567** powder

- Vehicle: 2-(hydroxypropyl)-beta-cyclodextrin (β -CD) or Sulfobutylether- β -cyclodextrin (SBE- β -cyclodextrin)
- Sterile saline (0.9% NaCl) or sterile water for injection
- Vortex mixer
- Sterile syringes and needles (e.g., 27-gauge)

Procedure:

- Vehicle Preparation (30% SBE- β -cyclodextrin):
 - Weigh the required amount of SBE- β -cyclodextrin.
 - Dissolve it in sterile saline or water to achieve a 30% (w/v) concentration.
 - Ensure the solution is clear and completely dissolved. Gentle warming and vortexing can aid dissolution.
 - Sterile filter the vehicle solution using a 0.22 μ m filter.
- Dosing Solution Preparation (for a 30 mg/kg dose):
 - Calculate the required amount of **JNJ-47965567** based on the number of animals and their average weight.
 - Prepare a stock solution of **JNJ-47965567** in the prepared vehicle. For example, to achieve a final injection volume of 10 mL/kg, a 3 mg/mL solution is required for a 30 mg/kg dose.
 - Add the calculated amount of **JNJ-47965567** powder to the appropriate volume of vehicle.
 - Vortex thoroughly until the compound is fully dissolved. The solution should be clear.
- Administration:
 - Weigh each mouse to determine the precise injection volume.

- Administer the **JNJ-47965567** solution or vehicle control intraperitoneally using a sterile syringe and needle.
- The frequency of administration can be three or four times per week, as reported in the literature.^{[1][3]}

Protocol for Subcutaneous (s.c.) Administration in Rats

This protocol is derived from a study evaluating the effect of **JNJ-47965567** on amphetamine-induced hyperactivity in rats.^[8]

Materials:

- **JNJ-47965567** powder
- Vehicle: 30% sulfobutylether beta-cyclodextrin (SBE- β -cyclodextrin)
- Sterile saline (0.9% NaCl) or sterile water for injection
- Vortex mixer
- Sterile syringes and needles (e.g., 25-gauge)

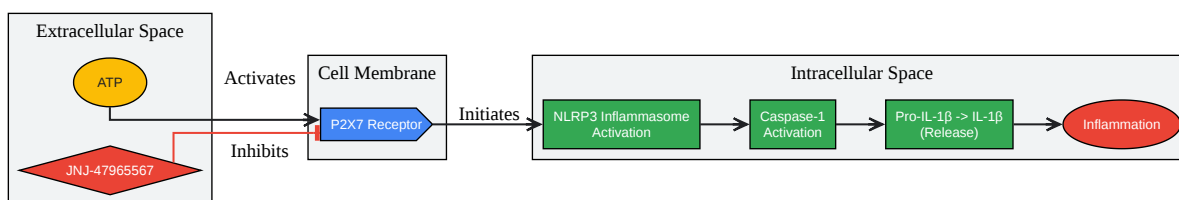
Procedure:

- Vehicle Preparation (30% sulfobutylether beta-cyclodextrin):
 - Follow the same procedure as described in the i.p. protocol for vehicle preparation.
- Dosing Solution Preparation (for a 30 mg/kg dose):
 - Calculate the necessary amount of **JNJ-47965567** based on the number of rats and their average weight.
 - Prepare a stock solution in the 30% SBE- β -cyclodextrin vehicle to achieve the desired final injection volume (e.g., 1-2 mL/kg). For a 1 mL/kg injection volume, a 30 mg/mL solution is needed for a 30 mg/kg dose.
 - Add the **JNJ-47965567** powder to the vehicle and vortex until fully dissolved.

- Administration:
 - Weigh each rat to calculate the exact injection volume.
 - Administer the **JNJ-47965567** solution or vehicle control subcutaneously in the loose skin over the back or flank.

Visualizations

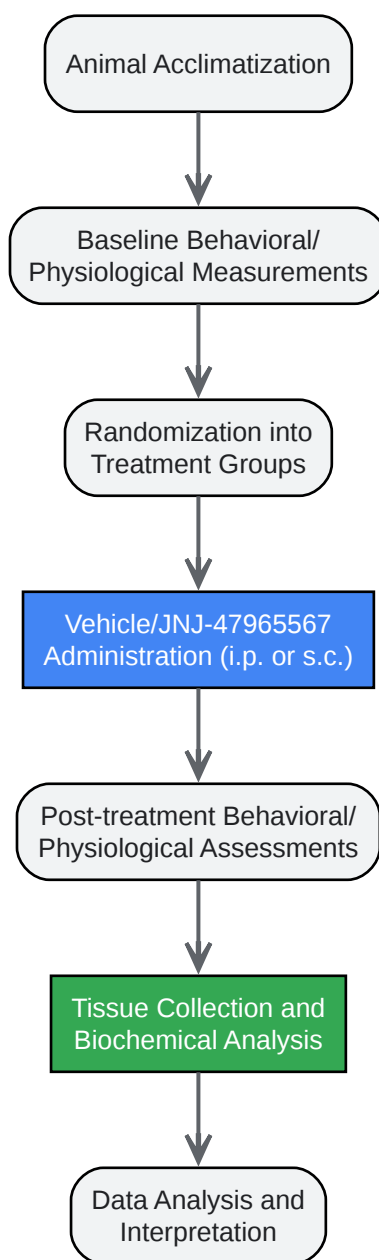
Signaling Pathway of P2X7 Receptor Antagonism by JNJ-47965567



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Caption: P2X7 receptor antagonism by **JNJ-47965567**, inhibiting downstream inflammation.

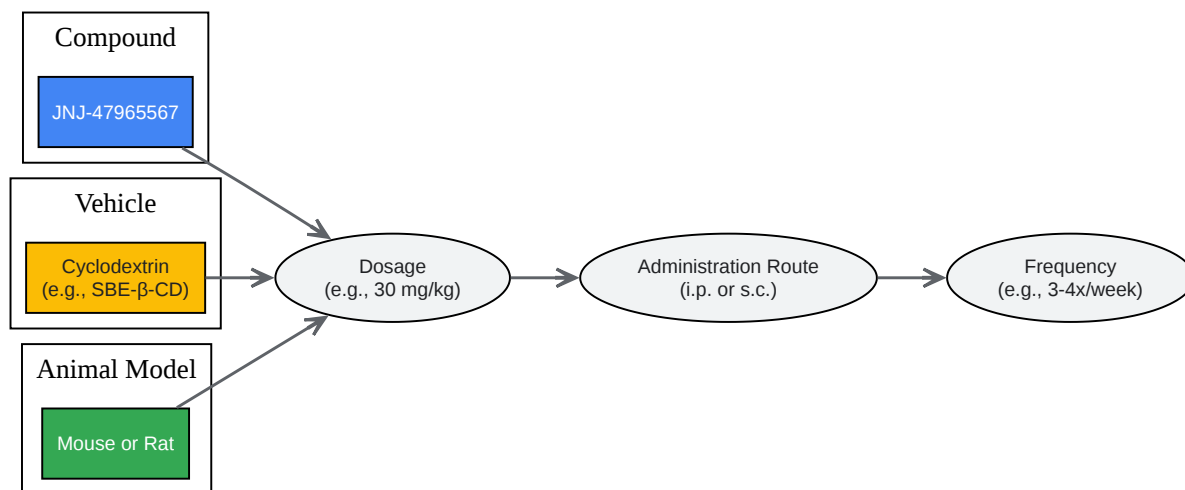
Experimental Workflow for an In Vivo Study



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Caption: A typical experimental workflow for in vivo studies with **JNJ-47965567**.

Logical Relationship of Administration Parameters



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Caption: Key parameters influencing **JNJ-47965567** administration in animal studies.

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